molecular formula C8H9NO3 B1630626 3-Methyl-4-nitrobenzyl alcohol CAS No. 80866-75-7

3-Methyl-4-nitrobenzyl alcohol

Cat. No.: B1630626
CAS No.: 80866-75-7
M. Wt: 167.16 g/mol
InChI Key: KOVQGYQQVNCUBR-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzyl alcohol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetics in Bioreductive Prodrugs

3-Methyl-4-nitrobenzyl alcohol derivatives, such as 4-nitrobenzyl carbamates, are studied for their role in bioreductive prodrug triggers. These derivatives are reduced to hydroxylamines which then fragment to release toxic compounds, useful in targeted drug delivery for cancer therapy. The kinetics of this fragmentation, which is crucial for the efficacy of these drugs, are influenced by substituents on the benzyl ring, with electron-donating substituents accelerating the fragmentation process (Hay et al., 1999).

Effect on Side-Chain Reactivity

The presence of a nitro group in compounds like 4-nitrobenzyl alcohol significantly influences the reactivity of the side-chain. For instance, in 4-nitrobenzyl chloride, the addition of methyl groups in specific positions can inhibit the extraction of α-proton, altering the compound's reactivity and leading to different chemical pathways. This has implications in designing synthetic routes and understanding reaction mechanisms (Doleib & Iskander, 1967).

Role in Environmental Metabolism

4-Nitrobenzyl alcohol derivatives are also important in environmental chemistry, specifically in the metabolism of nitroaromatic compounds. Certain bacteria can degrade these compounds, transforming them into less harmful substances. This process is critical for the bioremediation of contaminated environments. For example, the metabolism of nitrotoluenes by rat hepatocytes involves the conversion to corresponding benzyl alcohols, highlighting the ecological significance of these compounds (Debethizy & Rickert, 1984).

Use in Green Chemistry

4-Nitrobenzyl alcohol derivatives are investigated for their potential as green solvents in chemical reactions, replacing more toxic and volatile compounds like nitromethane. This research is part of an ongoing effort to develop more sustainable and environmentally friendly chemical processes (Ren et al., 2011).

Analytical Applications

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVQGYQQVNCUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230756
Record name 3-Methyl-4-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80866-75-7
Record name 3-Methyl-4-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A flask purged with nitrogen was charged with 3-methyl-4-nitro-benzoic acid (72.5 g, 0.400 mol), trimethyl borate (166.2 g, 1.600 mol) and dry tetrahydrofuran (1449 mL). A solution of borane dimethyl sulfide complex (63.8 g, 79.8 mL, 0.840 mol) was added drop-wise to the stirred batch at 20-35° C. over at least 30 min. An exotherm and effervescence were observed during the addition. The mixture was stirred at 65° C. for at least 6 h or until in-process HPLC analysis showed that conversion was greater than 97%. Reaction was quenched at 20-40° C. with cooling by drop-wise addition of methanol (46 mL) followed by aq 5 N hydrochloric acid (144 mL) over at least 30 min. Exotherm and effervescence were observed during the quench. After stirring the batch at 50° C. for at least 1 h, it was concentrated under reduced pressure to a volume of 360 mL. The concentrated batch was washed with water (453 mL) and the solids were collected on a filter. The wet filter cake was dissolved in CH2Cl2 (2170 mL) at and the resulting solution dried over anhydrous magnesium sulfate (36 g). The dried filtrate solution containing the title compound (˜67 g, 100% yield) was used directly in the preparation of 3-methyl-4-nitro-benzaldehyde.
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
166.2 g
Type
reactant
Reaction Step One
Quantity
1449 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-nitrobenzyl alcohol
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